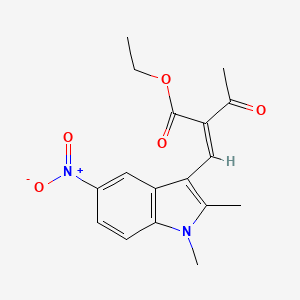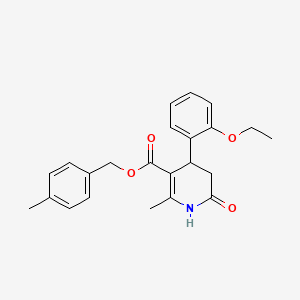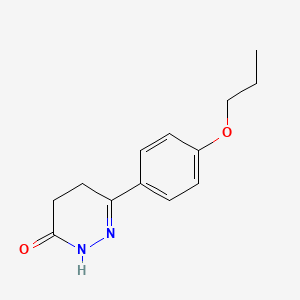
ethyl 2-acetyl-3-(1,2-dimethyl-5-nitro-1H-indol-3-yl)acrylate
Descripción general
Descripción
Ethyl 2-acetyl-3-(1,2-dimethyl-5-nitro-1H-indol-3-yl)acrylate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of indole, a naturally occurring compound found in various plants and animals. The compound is known for its unique chemical properties that make it useful in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of ethyl 2-acetyl-3-(1,2-dimethyl-5-nitro-1H-indol-3-yl)acrylate involves the reaction of the compound with ROS to form a fluorescent product. The fluorescent product is then detected using various imaging techniques such as confocal microscopy or flow cytometry. The formation of the fluorescent product is dependent on the concentration of ROS in the cell, making it a sensitive and specific probe for detecting ROS.
Biochemical and Physiological Effects:
Ethyl 2-acetyl-3-(1,2-dimethyl-5-nitro-1H-indol-3-yl)acrylate has been shown to have minimal biochemical and physiological effects on living cells. The compound is non-toxic and does not interfere with normal cellular processes. This makes it a safe and reliable tool for studying ROS in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2-acetyl-3-(1,2-dimethyl-5-nitro-1H-indol-3-yl)acrylate in laboratory experiments include its sensitivity and specificity for detecting ROS, its non-toxic nature, and its ability to be used in various imaging techniques. However, there are some limitations to using this compound. The synthesis method is complex and time-consuming, and the compound is relatively expensive. Additionally, the fluorescent product formed by the reaction of ethyl 2-acetyl-3-(1,2-dimethyl-5-nitro-1H-indol-3-yl)acrylate with ROS may not be stable, making it difficult to quantify the amount of ROS in the cell accurately.
Direcciones Futuras
There are several future directions for the use of ethyl 2-acetyl-3-(1,2-dimethyl-5-nitro-1H-indol-3-yl)acrylate in scientific research. One area of research is the development of new imaging techniques that can detect the fluorescent product formed by the reaction of the compound with ROS more accurately. Another area of research is the modification of the compound to improve its stability and reduce its cost. Additionally, the compound's potential applications in studying other biological processes, such as inflammation and cancer, are areas of future research.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-3-(1,2-dimethyl-5-nitro-1H-indol-3-yl)acrylate has been extensively studied for its potential applications in scientific research. It is commonly used as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The ability of ethyl 2-acetyl-3-(1,2-dimethyl-5-nitro-1H-indol-3-yl)acrylate to detect ROS in living cells makes it a valuable tool for studying these processes.
Propiedades
IUPAC Name |
ethyl (2Z)-2-[(1,2-dimethyl-5-nitroindol-3-yl)methylidene]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-5-24-17(21)14(11(3)20)9-13-10(2)18(4)16-7-6-12(19(22)23)8-15(13)16/h6-9H,5H2,1-4H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGLQZOKVZMGPE-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C)/C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-fluorobenzyl)thio]-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4665807.png)



![1-[(2,4-difluorophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4665844.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4665847.png)
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4665849.png)
![methyl 5-methyl-4-phenyl-2-{[(propylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4665853.png)
![4-[3-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4665861.png)
![2-{[1-(4-fluorobenzyl)-3-piperidinyl]carbonyl}-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide](/img/structure/B4665864.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-3-methylpiperidine](/img/structure/B4665876.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665884.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4665908.png)